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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-iodooxazole-
4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of consolidated spectral data in public repositories,
this guide collates available information and provides a predictive analysis based on
established principles of spectroscopy and the known data of analogous structures.

Chemical Structure and Properties
o IUPAC Name: Ethyl 2-iodo-1,3-0xazole-4-carboxylate

e Molecular Formula: CeHeINO3

e Molecular Weight: 267.02 g/mol

e CAS Number: 1107663-03-5

Spectral Data Summary

Comprehensive experimental spectral data for Ethyl 2-iodooxazole-4-carboxylate is not
readily available in published literature. The following tables are based on predictive models
and analysis of structurally similar compounds. These values should be considered as
estimations until experimentally verified.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1394224?utm_src=pdf-interest
https://www.benchchem.com/product/b1394224?utm_src=pdf-body
https://www.benchchem.com/product/b1394224?utm_src=pdf-body
https://www.benchchem.com/product/b1394224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Predicted *H NMR Spectral Data (CDCls, 400

MHZz)
Chemical Shift () Lo .
Multiplicity Number of Protons  Assignment
PpmM
~8.30 S 1H H-5 (oxazole ring)
4.41 q 2H -OCH2CHs
1.40 t 3H -OCH2CHs

Table 2: Predicted **C NMR Spectral Data (CDCls, 100

MH?z)
Chemical Shift (8) ppm Assignment
~161.0 C=0 (ester)
~145.0 C-5 (oxazole ring)
~138.0 C-4 (oxazole ring)
~95.0 C-2 (oxazole ring, C-1)
~61.5 -OCH2CHs
~14.0 -OCH2CHs

ble 3: licted | : I

Wavenumber (cm—?) Functional Group
~1720-1740 C=0 stretching (ester)
~1600-1650 C=N stretching (oxazole ring)
~1100-1300 C-O stretching (ester and ether)
~500-600 C-I stretching
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Table 4: Predicted Mass Spectrometry Data (Electron
lonization - El)

m/z Interpretation
267 [M]* (Molecular ion)
222 [M - OCH2CHs]*
194 [M - COOCH2CHs]*
140 M- 1

Experimental Protocols

As a definitive synthesis protocol for Ethyl 2-iodooxazole-4-carboxylate is not widely
published, a potential synthetic route can be extrapolated from established methods for the
synthesis of substituted oxazoles and the iodination of heterocyclic rings. A plausible approach
involves the iodination of a precursor, Ethyl oxazole-4-carboxylate.

Synthesis of Ethyl oxazole-4-carboxylate (Precursor)

A common method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis or
variations thereof, which involves the cyclization of an a-acylamino ketone. An alternative is the
reaction of an a-haloketone with a primary amide.

lodination of Ethyl oxazole-4-carboxylate

The introduction of an iodine atom at the C-2 position of the oxazole ring can be achieved
through several methods. One common approach is electrophilic iodination using an iodinating
agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

lllustrative Protocol:

o Dissolution: Dissolve Ethyl oxazole-4-carboxylate in a suitable aprotic solvent (e.g.,
acetonitrile or dichloromethane).

o Addition of lodinating Agent: Add N-iodosuccinimide (NIS) to the solution. The reaction is
typically carried out at room temperature.
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» Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to
remove any unreacted iodine.

o Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral
characterization of a target compound like Ethyl 2-iodooxazole-4-carboxylate.
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Workflow for Synthesis and Spectral Analysis
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A general workflow for the synthesis and subsequent spectral analysis of a chemical
compound.

This guide provides a foundational understanding of the spectral characteristics of Ethyl 2-
iodooxazole-4-carboxylate. For definitive data, experimental synthesis and characterization
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are recommended. The provided protocols and predictive data serve as a valuable resource for
researchers initiating work with this compound.

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of Ethyl 2-
iodooxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394224#ethyl-2-iodooxazole-4-carboxylate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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